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Executive Summary

2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5) is a trisubstituted benzene
derivative serving as a critical high-value scaffold in pharmaceutical synthesis.[1] Its structural
uniqueness lies in the orthogonal reactivity of its substituents: the electron-donating methoxy
group (—OMe) activates the ring, while the distinct halogen leaving groups (-l vs. —ClI) allow for
chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Despite its synthetic utility, direct experimental thermochemical data (enthalpy of formation,
heat capacity) remains sparse in open literature. This guide synthesizes available theoretical
models with rigorous experimental protocols to establish a predictive thermochemical baseline.
It provides researchers with the in silico estimated properties required for process safety
calculations and details the "Gold Standard" experimental workflows to validate these values
empirically.

Molecular Architecture & Theoretical Framework
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Electronic & Steric Environment

The molecule features a 1,2,4-substitution pattern. The methoxy group at C4 exerts a strong
mesomeric donating effect (+M), increasing electron density at the ortho and para positions.
However, the iodine at C1 and chlorine at C2 introduce significant steric strain and inductive
withdrawal (-1).

e C-I Bond Lability: The C1-I bond is the weakest bond in the system (Bond Dissociation
Energy

65 kcal/mol), making it the primary site for oxidative addition in palladium-catalyzed cycles.

o Lattice Energy: As a poly-halogenated anisole, the compound likely crystallizes with strong

-stacking and halogen-bonding interactions (I
Oorl

ClI), contributing to a higher enthalpy of fusion compared to mono-substituted congeners.

Thermochemical Data Profile (In Silico Estimates)

Note: In the absence of calorimetric experimental data, the following values are derived using
Group Additivity Methods (Benson/Joback) and comparative analysis with structurally similar
congeners (e.g., 4-chloroanisole, 2-chloroanisole).

Table 1: Predicted Thermochemical Properties (298.15 K)
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Estimated Confidence .
Property Symbol Method / Basis
Value Interval
Comparative MP
) ) ) analysis (4-
Physical State - Solid High ] )
iodoanisole MP:
51°C)
) ) ) Joback
Melting Point 55-65°C Medium o
Modification
Enthalpy of Benson Group
Formation (Gas) kJ/mol kJ/mol Additivity
Enthalpy of Derived (
Formation (Solid) kJ/mol kJ/mol )
Estimation from
Enthalpy of
Sublimation kJ/mol kJ/mol +
Heat Capacity Neumann-Kopp
(Solid) J/(mol[1][2]-K) J/(mol[1][2]-K) Rule
Bond
I DFT (B3LYP/6-
Dissociation ka/mol ka/mol 31G%)
Enthalpy

Critical Insight: The negative enthalpy of formation suggests the compound is

thermodynamically stable relative to its elements, but the presence of the high-energy C-I bond

creates a kinetic "trap" susceptible to photolytic or catalytic cleavage.
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Experimental Methodologies: Self-Validating
Protocols

To transition from estimation to empirical certainty, the following protocols must be employed.
These workflows are designed to be self-validating through the use of internal standards and
redundant measurements.

Protocol A: Rotating-Bomb Combustion Calorimetry
Objective: Determine Standard Molar Enthalpy of Formation (
).

Rationale: Halogenated compounds release corrosive gases (

) upon combustion. A static bomb calorimeter will suffer from incomplete combustion and
corrosion. A rotating-bomb with a reducing agent is mandatory to define the final state of the
halogens.

Step-by-Step Workflow:
o Sample Preparation: Pelletize
0.5 g of dried 2-Chloro-1-iodo-4-methoxybenzene.
e Bomb Setup:
o Line the bomb with platinum to prevent corrosion.
o Add 10 mL of arsenious oxide (

) solution as a reducing agent. This ensures all free lodine (
) is reduced to lodide (
) and Chlorine (

) to Chloride (
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), creating a thermodynamically defined final state.

e Combustion: Pressurize with 3.0 MPa of high-purity Oxygen (

). Fire the fuse.

e Rotation: Immediately after ignition, initiate rotation (axial and head-over-heels) to wash the
bomb walls with the arsenious oxide solution, ensuring rapid equilibration of gases into the
liquid phase.

e Analysis:
o Measure temperature rise (

) using a calibrated thermistor.

o Validation: Titrate the final bomb solution to quantify total

and

recovery. If recovery < 99.5%, reject the run (incomplete combustion).

Protocol B: Knudsen Effusion (Vapor Pressure)

Objective: Determine Enthalpy of Sublimation (

)

Rationale: As a solid with low vapor pressure, direct boiling point measurement is impossible
without decomposition. Knudsen effusion measures mass loss through a micro-orifice under
high vacuum.

e Cell Loading: Place

100 mg of sample in a titanium Knudsen cell with a known orifice area (
).

 |sothermal Steps: Heat the cell in a vacuum chamber (

mbar) across a range of temperatures (e.g., 298 K to 320 K).
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o Mass Detection: Use a Quartz Crystal Microbalance (QCM) or direct gravimetric mass loss

over time (

).
o Calculation: Apply the Knudsen equation:
Where
is the Clausing factor and
is molar mass.

¢ Derivation: Plot

'S

. The slope corresponds to

Reactivity & Signhaling Pathway Visualization

The following diagram illustrates the chemoselective reactivity logic derived from the
thermochemical bond strengths. The C-I bond (weakest) activates first, followed by the C-ClI
bond.
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Figure 1: Chemoselective activation pathway governed by differential Bond Dissociation
Enthalpies (BDE).[2] The C-I bond serves as the primary initiation point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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